molecular formula C18H21N3O3S B2563146 N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105200-06-3

N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No. B2563146
CAS RN: 1105200-06-3
M. Wt: 359.44
InChI Key: BQWWNLUGQZUHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have synthesized novel heterocyclic compounds, including derivatives similar to the compound , for applications in medicinal chemistry. These new compounds exhibit potential as cyclooxygenase inhibitors, analgesics, and anti-inflammatory agents (A. Abu‐Hashem et al., 2020).

Antihistaminic Action and Theoretical Studies

  • Certain derivatives, including those related to the compound of interest, have been studied for their antihistaminic actions. This research is crucial in developing new bronchorelaxants and exploring molecular geometries for better understanding the compound's properties (Murat Genç et al., 2013).

Anti-HIV Activity

  • Thio analogues of similar compounds have shown significant potential in inhibiting HIV-1 multiplication in vitro. This research opens pathways for developing new antiviral agents (A. Mai et al., 1995).

Pharmacokinetics and Disposition

  • Understanding the pharmacokinetics and disposition of related compounds is critical in developing drugs with better efficacy and safety profiles. Such studies also provide insights into the potential treatment of cardiovascular diseases (Jennifer Q. Dong et al., 2016).

Antitumor Evaluation

  • Synthesis and evaluation of compounds with a similar structure have been conducted for their antitumor properties. These compounds could play a vital role in developing new cancer treatments (H. Shams et al., 2010).

properties

IUPAC Name

N-cyclopropyl-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-15(9-16(22)20-13-6-7-13)17(23)21-18(19-11)25-10-12-4-3-5-14(8-12)24-2/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWNLUGQZUHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

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